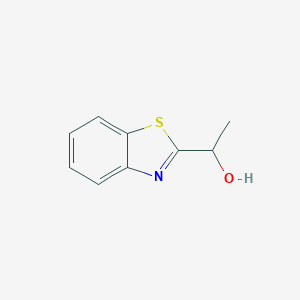

1-(1,3-Benzothiazol-2-yl)ethanol

Descripción general

Descripción

“1-(1,3-Benzothiazol-2-yl)ethanol” is a chemical compound with the molecular formula C9H9NOS . It is also known as “2-Benzothiazolemethanol, a-methyl” and "a-Methyl-2-benzothiazolemethanol" .

Synthesis Analysis

The synthesis of benzothiazoles, which includes “1-(1,3-Benzothiazol-2-yl)ethanol”, involves various methods. One common method is the reaction of 2-aminothiophenol with aldehydes in DMSO, which provides 2-substituted benzothiazoles . Another method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO .

Molecular Structure Analysis

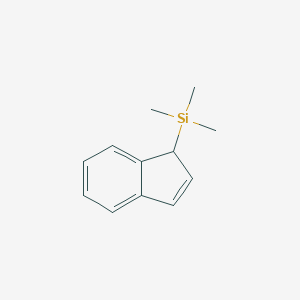

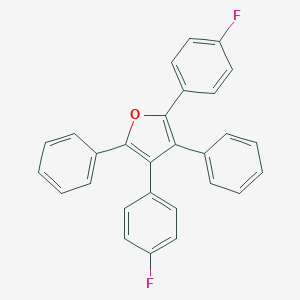

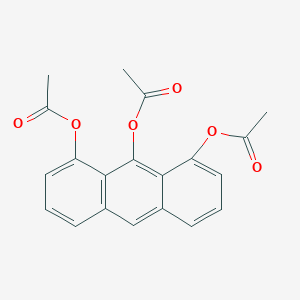

The molecular structure of “1-(1,3-Benzothiazol-2-yl)ethanol” consists of a benzothiazole ring attached to an ethanol group . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring .

Physical And Chemical Properties Analysis

“1-(1,3-Benzothiazol-2-yl)ethanol” has a molecular weight of 179.23900 . Other physical and chemical properties such as melting point, boiling point, and solubility are not explicitly mentioned in the search results.

Aplicaciones Científicas De Investigación

Proteomics Research

1-(1,3-Benzothiazol-2-yl)ethanol: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used in the preparation of biochemical samples where it may play a role in stabilizing proteins or modifying protein interactions .

Green Chemistry Synthesis

The compound is involved in green chemistry practices for synthesizing benzothiazole compounds. It’s used in condensation reactions with various substrates like aldehydes, ketones, and acids, contributing to more environmentally friendly synthetic routes .

Antibacterial Activity

Benzothiazole derivatives, including 1-(1,3-Benzothiazol-2-yl)ethanol , have been evaluated for their antibacterial properties. They are particularly researched for their potential as DNA gyraseB inhibitors, which is a crucial enzyme for bacterial DNA replication .

Antimicrobial Evaluation

This compound has been tested for its in vitro antimicrobial activity against both gram-positive and gram-negative bacterial strains. Its efficacy in this area could lead to new treatments for bacterial infections .

Quantitative Structure-Activity Relationship (QSAR) Modeling

1-(1,3-Benzothiazol-2-yl)ethanol: is used in QSAR modeling to establish correlations between physicochemical properties and biological activity. This helps in predicting the effectiveness of new compounds in drug development .

Pharmaceutical and Biological Activity

The benzothiazole ring, part of the 1-(1,3-Benzothiazol-2-yl)ethanol structure, is significant in medicinal chemistry. It exhibits a wide range of biological activities, including anticancer, antidiabetic, and neuroprotective effects. This makes it a valuable compound for developing new medications .

Direcciones Futuras

Benzothiazoles, including “1-(1,3-Benzothiazol-2-yl)ethanol”, have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Mecanismo De Acción

Target of Action

tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The initial step involved the synthesis of (E)-5-arylidenethiazolidine-2,4-diones from the Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst .

Pharmacokinetics

The molecular weight of the compound is 17924 , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Action Environment

The reaction system for the synthesis of similar compounds was irradiated with a 12w blue led for 6 h under an air atmosphere , suggesting that light and atmospheric conditions could potentially influence the synthesis and stability of the compound.

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)9-10-7-4-2-3-5-8(7)12-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXZTUFERFFNCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385281 | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzothiazol-2-yl)ethanol | |

CAS RN |

17147-80-7 | |

| Record name | 1-(1,3-benzothiazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dihydro-[1,3]thiazolo[3,2-a]benzimidazol-1-ol](/img/structure/B96596.png)